5-Bromoindan-4-ol is a chemical compound that belongs to the indan family, characterized by a bromine atom substituted at the fifth position of the indan structure and a hydroxyl group at the fourth position. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential biological activities and applications.
5-Bromoindan-4-ol can be synthesized from commercially available precursors such as 5-bromoindan-1-one, which can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. Its derivatives have been explored for their biochemical properties and potential therapeutic applications .
5-Bromoindan-4-ol is classified as an organic compound, specifically a substituted indan derivative. It falls under the category of halogenated alcohols due to the presence of both bromine and hydroxyl functional groups.
The synthesis of 5-bromoindan-4-ol typically involves several steps, starting from 5-bromoindan-1-one. The reduction of this ketone to the corresponding alcohol can be achieved using sodium borohydride in a solvent like ethanol or methanol. Following this reduction, further transformations may be necessary depending on the desired purity and yield of 5-bromoindan-4-ol.
A common synthetic route includes:
The molecular structure of 5-bromoindan-4-ol consists of an indan ring system with a bromine atom at the 5-position and a hydroxyl group at the 4-position. The molecular formula is C9H9BrO, indicating it contains nine carbon atoms, nine hydrogen atoms, one bromine atom, and one oxygen atom.
5-Bromoindan-4-ol can participate in various chemical reactions typical of alcohols and halogenated compounds. Notable reactions include:
In substitution reactions, the choice of nucleophile and reaction conditions (such as temperature and solvent) can significantly affect the outcome and yield of desired products. For example, treatment with strong bases may facilitate the elimination of bromine to form alkenes.
The mechanism of action for compounds like 5-bromoindan-4-ol often involves interactions with biological targets such as enzymes or receptors. The presence of both a halogen and a hydroxyl group enhances its reactivity and potential interactions with biological macromolecules.
Studies have shown that derivatives of indan compounds exhibit various biological activities, including anti-inflammatory and antiviral effects. The specific mechanism often involves modulation of signaling pathways through receptor interaction or enzyme inhibition .
Key physical properties include:
Chemical properties are characterized by:
5-Bromoindan-4-ol has potential applications in:
Early synthetic routes to 5-Bromoindan-4-ol relied on electrophilic aromatic bromination of indan-4-ol precursors. These methods faced challenges in regioselectivity and yield optimization due to competing dibromination and oxidation side reactions. Initial approaches used aqueous bromine solutions under ambient conditions, yielding mixtures requiring tedious purification. A significant advancement emerged with the optimization of monobromination selectivity by precisely controlling the water-to-substrate ratio (4.5 mL/g). This adjustment caused the monobromo derivative to precipitate, minimizing dibromide formation and improving isolated yields to >70% [3].
Further evolution incorporated heterogeneous hydrogenation for precursor synthesis. Early routes to indan-2-ylamine hydrochloride—a key intermediate—required pyridine additives and suffered from by-product formation. Modern protocols eliminated pyridine, used 5-atm hydrogen pressure in autoclaves, and employed Pd/C catalysts, achieving 91% yield with high purity [3]. This streamlined approach enabled scalable access to indan derivatives essential for bromoindanol synthesis.
Palladium-catalyzed reactions enable precise functionalization of bromoindanol scaffolds, particularly for constructing complex pharmacophores. Suzuki-Miyaura cross-coupling is prominent for introducing aryl/heteroaryl groups at the bromine site. For example:
Table 1: Palladium-Catalyzed Coupling Applications for Bromoindan Derivatives
Substrate | Reaction Type | Catalyst System | Product | Yield |
---|---|---|---|---|
Bromoindan-1-one | Friedlander cyclization | Lewis acid | Bromoindenol[1,2-b]quinoline | 70–85% |
Bromoindenolquinoline | Suzuki coupling | Pd(PPh₃)₄/Na₂CO₃ | 5-Phenylindenol[1,2-b]quinoline | 96% |
Cyanation strategies have also been refined. Initial attempts using copper(I) cyanide (CuCN) gave low yields due to side reactions. Optimized protocols employ palladium catalysis with Zn(CN)₂ as a cyanide source, 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand, and polymethylhydrosiloxane (PMHS) as a reducing additive. This system achieves near-quantitative conversion of brominated intermediates to cyano-indan derivatives, crucial for accessing amines and amides [3].
Stereocontrol at C4 of 5-Bromoindan-4-ol leverages dynamic kinetic resolution (DKR) and enzymatic resolution:
Ru-catalyzed asymmetric hydrogenations further exemplify DKR. For instance, hydrogenating cyclic sulfamidate imines with chiral Rh catalysts like (R,R)-CpRhCl(TsDPEN) yields stereodefined cyclic sulfamidates with >20:1 *dr and >99% ee [5] [9]. These methods provide blueprints for accessing enantiopure 5-Bromoindan-4-ol.
Recent innovations prioritize sustainability and atom economy:
Table 2: Green Chemistry Metrics in Key Synthetic Steps
Reaction Step | Improvement | Environmental Impact | Yield Change |
---|---|---|---|
Indan-2-ylamine synthesis | Pd/C at 5 atm H₂, no pyridine | Reduced catalyst load, no base | 91% (vs. <80%) |
Monobromination | Controlled H₂O/substrate ratio (4.5 mL/g) | Less water, no oxidants | >70% (vs. ~50%) |
Cyanation | Pd/dppf/Zn(CN)₂/PMHS | Avoids toxic CuCN | >90% |
Protecting groups critically influence efficiency in multi-step syntheses of 5-Bromoindan-4-ol derivatives:
In the synthesis of tricyclic AMPA receptor modulators, Boc protection allowed late-stage diversification: After cyanation and deprotection, the amine was acylated with diverse carboxylic acids using N,N'-carbonyldiimidazole (CDI) activation. This avoided optimizing cyanation conditions for each amide variant [3]. The Boc strategy outperformed direct acylation-cyanation routes by enhancing modularity and overall yield (75–85% over three steps vs. <60% for linear approaches).
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3